

## Delphinidin Solubility: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Analysis of **Delphinidin**'s Solubility Profile in Various Solvent Systems, Influencing Factors, and Methodologies for Determination

## Introduction

**Delphinidin**, a prominent member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the rich blue and purple hues observed in many fruits and vegetables, including berries, grapes, and eggplant.[1] Beyond its role as a colorant, **delphinidin** has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. However, the effective formulation and delivery of **delphinidin** in pharmaceutical and nutraceutical applications are intrinsically linked to its solubility characteristics. This technical guide provides a comprehensive overview of **delphinidin**'s solubility in a range of solvents, the impact of environmental factors such as pH, and detailed experimental protocols for its quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and formulation.

# **Core Concepts: Factors Influencing Delphinidin Solubility**

**Delphinidin**'s solubility is a complex interplay of its molecular structure and the physicochemical properties of the solvent. As a polyhydroxylated flavonoid, its polarity plays a



central role in its dissolution behavior.

Solvent Polarity: **Delphinidin** exhibits higher solubility in polar solvents due to the presence of multiple hydroxyl (-OH) groups which can form hydrogen bonds with the solvent molecules.[2] This is evident in its greater solubility in alcohols like methanol and ethanol compared to less polar solvents such as acetone.

Temperature: The solubility of **delphinidin** in most solvents is temperature-dependent, generally increasing with a rise in temperature.[2] This positive correlation is a key consideration for extraction and crystallization processes.

pH: The pH of the solvent system has a profound effect on the structure and, consequently, the solubility and stability of **delphinidin**. Anthocyanidins like **delphinidin** exist in different structural forms depending on the pH.[1]

- Acidic Conditions (pH < 3): **Delphinidin** exists predominantly as the stable, red-colored flavylium cation. This form is generally more soluble in aqueous solutions.[3]
- Neutral to Slightly Acidic Conditions (pH 4-6): It can be present as a colorless carbinol pseudobase or a chalcone.[1]
- Alkaline Conditions (pH > 7): In basic environments, delphinidin transforms into a blue or green quinonoidal base, which is typically unstable and prone to degradation.[1]

Presence of Sugars (Glycosylation): In nature, **delphinidin** often exists as glycosides (anthocyanins), where a sugar molecule is attached to the core structure. This glycosylation generally increases the water solubility and stability of the molecule.[4]

## **Quantitative Solubility Data**

The following tables summarize the available quantitative data on the solubility of **delphinidin** in various solvents.

Table 1: Solubility of **Delphinidin** in Organic Solvents and Water at Various Temperatures[2]



303.15 $63.87 \pm 0.03$ 308.15 $69.77 \pm 0.05$ 313.15 $78.66 \pm 0.04$ 318.15 $86.85 \pm 0.01$ 323.15 $102.05 \pm 0.03$ 328.15 $111.35 \pm 0.01$ 333.15 $123.55 \pm 0.02$ 338.15 $147.54 \pm 0.03$	± 0.06
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333.15	
338.15 147.54 ± 0.03	
- <u>-</u> -	
343.15 163.71 ± 0.02	
Methanol 298.15 58.61	± 0.01
303.15 66.24 ± 0.04	
308.15 77.12 ± 0.01	
313.15 87.69 ± 0.01	
318.15 97.08 ± 0.01	
323.15 112.43 ± 0.02	
328.15 126.98 ± 0.03	
333.15 140.87 ± 0.01	
338.15 155.63 ± 0.04	
343.15 168.64 ± 0.02	
Ethanol 298.15 5.73 :	± 0.02
303.15 6.13 ± 0.04	
308.15 7.04 ± 0.02	



		_
313.15	7.70 ± 0.02	-
318.15	8.52 ± 0.01	_
323.15	9.88 ± 0.03	
328.15	11.01 ± 0.02	
333.15	12.37 ± 0.01	
338.15	14.12 ± 0.02	-
343.15	15.59 ± 0.02	_
Acetone	298.15	0.0055 ± 0.0012
303.15	0.0066 ± 0.0019	
308.15	0.0071 ± 0.0020	-
313.15	0.0077 ± 0.0011	-
318.15	0.0084 ± 0.0015	
323.15	0.0099 ± 0.0013	-
328.15	0.0111 ± 0.0017	
333.15	0.0128 ± 0.0014	_
338.15	0.0141 ± 0.0016	-
343.15	0.0157 ± 0.0013	<del>-</del>

Table 2: Solubility of **Delphinidin** Chloride in Various Solvents



Solvent/System	Solubility	
Ethanol, DMSO, Dimethylformamide	~ 30 mg/mL	
1:1 solution of Ethanol:PBS (pH 7.2)	~ 0.5 mg/mL	
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Soluble	
Water	Poorly soluble	
Methanol	Soluble (Slightly)	
DMSO	56.2 mg/mL (165.93 mM)	

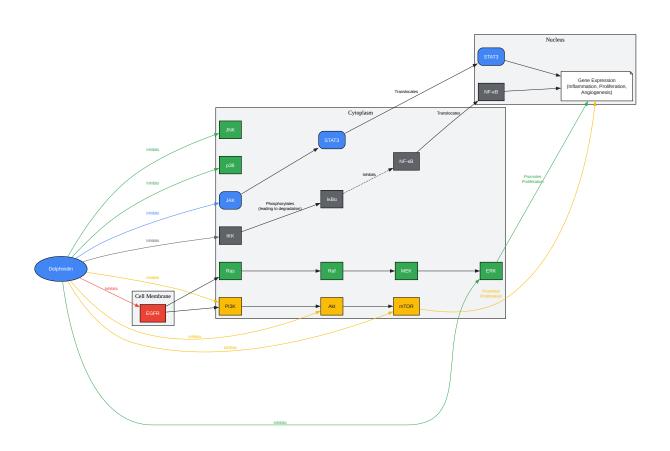
Note: **Delphinidin** chloride is sparingly soluble in aqueous buffers. For maximum solubility, it is recommended to first dissolve it in an organic solvent like ethanol and then dilute with the aqueous buffer.[5]

Solubility in Deep Eutectic Solvents (DESs): Deep eutectic solvents (DESs) are emerging as green and efficient solvents for the extraction and solubilization of natural products.[6] DESs are mixtures of hydrogen bond donors and acceptors, such as choline chloride and sugars or organic acids, which form a eutectic with a melting point lower than the individual components. [7] While DESs have shown promise for enhancing the solubility of other flavonoids and phenolic compounds, specific quantitative solubility data for **delphinidin** in DESs is not yet widely available in the literature.[8][9] However, given the polar nature of **delphinidin** and the tunable polarity of DESs, it is a promising area for future research to improve **delphinidin**'s formulation.

## **Biological Activity and Signaling Pathways**

**Delphinidin** exerts its biological effects by modulating various intracellular signaling pathways, making it a molecule of interest for drug development, particularly in oncology and cardiovascular disease.





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Figure 1: **Delphinidin**'s modulation of key signaling pathways.



**Delphinidin** has been shown to interfere with critical signaling cascades implicated in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways. It can inhibit the activity of key kinases in these pathways, leading to reduced cell proliferation, angiogenesis, and induction of apoptosis. Furthermore, **delphinidin** can suppress inflammatory responses by inhibiting the NF-κB signaling pathway. Its ability to also modulate the JAK/STAT3 pathway further underscores its potential as a multi-targeted therapeutic agent.

## **Experimental Protocols for Solubility Determination**

Accurate determination of **delphinidin** solubility is crucial for its development as a therapeutic or nutraceutical agent. The following sections detail two common methods for solubility measurement.

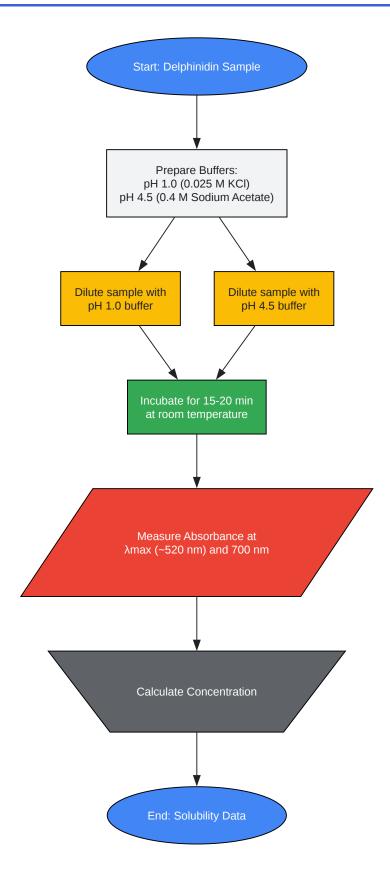
## pH Differential Spectrophotometric Method

This method is particularly useful for quantifying monomeric anthocyanins like **delphinidin** and is based on their reversible structural change with pH.

Principle: The colored oxonium form of **delphinidin** is predominant at pH 1.0, exhibiting maximum absorbance around 520 nm. At pH 4.5, it is primarily in the colorless hemiketal form. The difference in absorbance at this wavelength between the two pH values is proportional to the concentration of monomeric anthocyanin. Polymeric degradation products do not undergo this pH-dependent color change and thus do not interfere with the measurement.[10]

Workflow Diagram:





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Figure 2: Workflow for the pH differential spectrophotometric method.



#### **Detailed Methodology:**

- Preparation of Buffers:
  - pH 1.0 Buffer: Prepare a 0.025 M potassium chloride (KCl) buffer.
  - pH 4.5 Buffer: Prepare a 0.4 M sodium acetate (CH₃COONa) buffer.
- Sample Preparation:
  - Prepare a stock solution of **delphinidin** in an appropriate solvent (e.g., acidified methanol).
  - Create two aliquots of the stock solution.
- Dilution:
  - Dilute one aliquot with the pH 1.0 buffer to a concentration that gives an absorbance reading between 0.2 and 1.4 at the maximum absorbance wavelength (~520 nm).
  - Dilute the second aliquot with the pH 4.5 buffer using the same dilution factor.
- Incubation:
  - Allow both diluted samples to equilibrate for at least 15-20 minutes at room temperature.
- Spectrophotometric Measurement:
  - Measure the absorbance of both samples at the wavelength of maximum absorbance for delphinidin (around 520 nm) and at 700 nm (to correct for haze).
- Calculation:
  - The absorbance (A) of the sample is calculated as:  $A = (A_{520}nm A_{700}nm)pH 1.0 (A_{520}nm A_{700}nm)pH 4.5$
  - The concentration of **delphinidin** (in mg/L) can be calculated using the Beer-Lambert law: Concentration (mg/L) =  $(A \times MW \times DF \times 1000) / (\epsilon \times I)$  Where:



- MW = Molecular weight of delphinidin (303.24 g/mol )
- DF = Dilution factor
- $\varepsilon$  = Molar absorptivity of **delphinidin** (value to be determined from literature or experimentally)
- I = Pathlength of the cuvette (typically 1 cm)

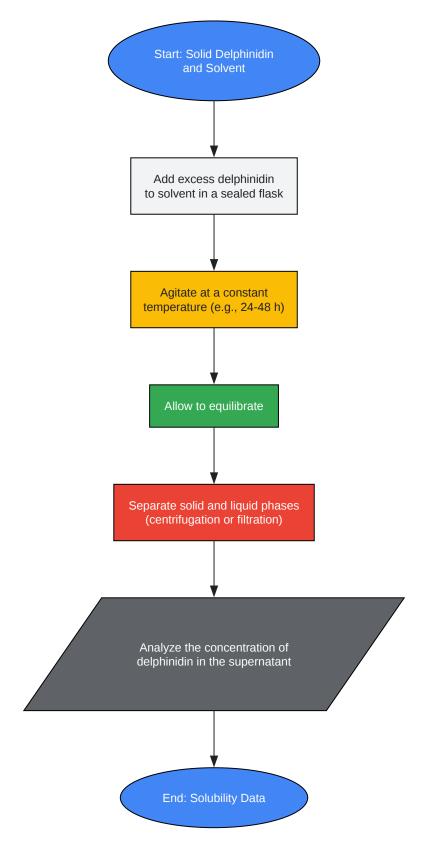
#### Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[11]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.[12]

Workflow Diagram:





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Figure 3: Workflow for the shake-flask solubility determination method.



#### **Detailed Methodology:**

#### Preparation:

 Add an excess amount of solid **delphinidin** to a known volume of the desired solvent in a sealed flask (e.g., a screw-cap vial or flask). The presence of undissolved solid at the end of the experiment is crucial.

#### · Agitation and Equilibration:

- Place the flask in a shaker bath or on a magnetic stirrer at a constant and controlled temperature.
- Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The time required may need to be determined experimentally.

#### Phase Separation:

- After equilibration, stop the agitation and allow the undissolved solid to settle.
- Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:
  - Centrifugation: Centrifuge the sample and carefully collect the supernatant.
  - Filtration: Filter the solution through a suitable filter that does not adsorb the solute (e.g., a PTFE syringe filter).

#### Analysis:

- Dilute the saturated supernatant with an appropriate solvent if necessary.
- Determine the concentration of **delphinidin** in the diluted supernatant using a suitable analytical technique, such as:
  - UV-Vis Spectrophotometry: Measure the absorbance at the λmax of **delphinidin** and calculate the concentration using a standard curve.



 High-Performance Liquid Chromatography (HPLC): This is a more specific and accurate method, especially for complex mixtures.

## Conclusion

This technical guide has provided a detailed overview of the solubility of **delphinidin**, a key anthocyanidin with significant therapeutic potential. The quantitative data presented for its solubility in common organic solvents and water, along with the qualitative understanding of the impact of pH, offers a solid foundation for formulation development. The outlined experimental protocols for the pH differential spectrophotometric method and the shake-flask method provide practical guidance for researchers to accurately determine **delphinidin**'s solubility in their specific systems. While there is a clear need for further research into the solubility of **delphinidin** in novel solvent systems like deep eutectic solvents and a more granular quantification of its pH-dependent solubility, the information compiled herein serves as a critical resource for advancing the research and development of **delphinidin**-based products. A thorough understanding of its solubility is paramount to unlocking the full therapeutic promise of this remarkable natural compound.

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